molecular formula C12H21ClN2O3 B1396445 Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate CAS No. 1332528-95-6

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Cat. No.: B1396445
CAS No.: 1332528-95-6
M. Wt: 276.76 g/mol
InChI Key: NTCQWFJLJHWSTO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidine carboxylates. It is known for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate can be compared with other piperidine carboxylates and chloroacetamido derivatives. Similar compounds include:

    Tert-butyl 3-(2-bromoacetamido)piperidine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Tert-butyl 3-(2-iodoacetamido)piperidine-1-carboxylate: Similar structure but with an iodo group instead of a chloro group.

    Tert-butyl 3-(2-fluoroacetamido)piperidine-1-carboxylate: Similar structure but with a fluoro group instead of a chloro group.

The uniqueness of this compound lies in its specific reactivity and biological activity, which can be attributed to the presence of the chloroacetamido group .

Properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCQWFJLJHWSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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